![molecular formula C15H18N2O2S B3019585 2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide CAS No. 1705949-91-2](/img/structure/B3019585.png)
2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide
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Overview
Description
The compound “2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Thiazole derivatives are known to undergo a variety of reactions, including protodeboronation .Scientific Research Applications
Antibacterial Activity
Thiazoles, including 2,4-disubstituted derivatives, have demonstrated antibacterial properties. Researchers have synthesized various thiazole compounds and evaluated their effects against bacterial strains. While specific studies on our compound of interest are limited, related analogs have shown promising antibacterial activity . Further investigations could explore its potential as an antimicrobial agent.
Antitumor and Cytotoxic Activity
Thiazoles have garnered attention as potential antitumor agents. Our compound’s structure warrants investigation into its cytotoxic effects on cancer cells. Analogous thiazole derivatives have demonstrated promising results in inhibiting tumor growth . Exploring its impact on specific cancer types could be valuable.
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit tubulin polymerization, disrupting microtubule dynamics in a manner similar to certain anticancer drugs .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have been found to have diverse pharmacokinetic properties, depending on their specific structures .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the presence of certain functional groups .
properties
IUPAC Name |
2-methoxy-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-6-4-5-7-12(10)15-17-11(2)13(20-15)8-16-14(18)9-19-3/h4-7H,8-9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDPRIQCTLNLEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)COC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide |
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